molecular formula C9H17NO7S B569038 N-​(1-Deoxy-​D-​fructos-​1-​yl)​-L-​cysteine CAS No. 846568-65-8

N-​(1-Deoxy-​D-​fructos-​1-​yl)​-L-​cysteine

Cat. No. B569038
CAS RN: 846568-65-8
M. Wt: 283.295
InChI Key: DORRTRFFDBKICV-MLQRGLMKSA-N
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Description

“N-(1-Deoxy-D-fructos-1-yl)-L-cysteine” is a product of the reaction of fumonisin B1 (FB1) with glucose . It is a known Amadori compound .


Synthesis Analysis

The synthesis of “N-(1-Deoxy-D-fructos-1-yl)-L-cysteine” involves the reaction of fumonisin B1 (FB1) with glucose . The fate of this Amadori compound was studied in aqueous model systems as a function of pH and temperature .


Molecular Structure Analysis

The molecular structure of “N-(1-Deoxy-D-fructos-1-yl)-L-cysteine” was identified based on the accurate mass measurements of characteristic ions and fragmentation patterns using high-resolution liquid chromatography-Orbitrap mass spectrometry (LC-Orbitrap MS) analysis .


Chemical Reactions Analysis

The degradation of “N-(1-Deoxy-D-fructos-1-yl)-L-cysteine” was studied in aqueous model systems as a function of time and pH . The samples were reacted at 90 degrees C for up to 7 hours while maintaining the pH constant at 5, 6, 7, or 8 .

Scientific Research Applications

1. Biochemical Interactions and Potential Antioxidative Properties

Interaction with Platinum Compounds

Research has shown that certain Amadori compounds, which include derivatives similar to N-(1-Deoxy-D-fructos-1-yl)-L-cysteine, interact with platinum(II), suggesting potential applications in bioinorganic chemistry and possibly in the development of new chemotherapeutic agents (Ferrari et al., 2007).

Antioxidant Activity

N-(1-Deoxy-D-fructos-1-yl)-L-arginine, a compound structurally related to N-(1-Deoxy-D-fructos-1-yl)-L-cysteine, has been identified in aged garlic extract and shown to possess antioxidant properties, scavenging hydrogen peroxide and potentially contributing to the antioxidant activity of the extract. This highlights the potential antioxidative applications of similar Amadori compounds (Ryu et al., 2001).

2. Applications in Materials Science

Nanofiltration Membrane Enhancement

The modification of nanofiltration membranes with L-cysteine functionalized nanoparticles, including those derived from Amadori reaction products, has been shown to improve membrane permeability, antifouling ability, and separation efficiency, indicating potential applications in water treatment and purification technologies (Bandehali et al., 2020).

3. Pharmacological Implications and Health Applications

ACE Inhibitory Activity

Amadori products derived from L-lysine and L-arginine have been synthesized and screened for angiotensin I-converting enzyme (ACE) inhibitory activity, showing moderate activity and suggesting potential applications in managing hypertension and cardiovascular diseases (Srinivas & Harohally, 2012).

Lead Decorporation

N-(1-Deoxy-D-fructos-1-yl)-L-amino acids have been investigated for their ability to reduce lead levels in mice, suggesting a potential application in treating lead poisoning. This research underlines the potential therapeutic benefits of Amadori products in chelation therapy (Huo et al., 2004).

Future Directions

Monoclonal antibodies (Mabs) have been developed against “N-(1-Deoxy-D-fructos-1-yl)-L-cysteine”, which is a known product of the reaction of fumonisin B1 (FB1) with glucose . This suggests potential applications in the detection and quantification of this compound in various matrices.

Biochemical Analysis

Biochemical Properties

N-(1-Deoxy-D-fructos-1-yl)-L-cysteine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with angiotensin-converting enzyme (ACE), where N-(1-Deoxy-D-fructos-1-yl)-L-cysteine acts as an inhibitor. This interaction occurs through hydrogen bonding and results in the inhibition of ACE activity, which is significant for regulating blood pressure . Additionally, N-(1-Deoxy-D-fructos-1-yl)-L-cysteine has been shown to interact with other proteins and enzymes involved in metabolic pathways, influencing their activity and stability.

Cellular Effects

N-(1-Deoxy-D-fructos-1-yl)-L-cysteine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in oxidative stress response and inflammation. This modulation can lead to changes in cellular metabolism, enhancing the cells’ ability to cope with oxidative stress and reducing inflammatory responses . Furthermore, N-(1-Deoxy-D-fructos-1-yl)-L-cysteine has been shown to affect cell proliferation and apoptosis, indicating its potential role in cancer biology.

Molecular Mechanism

The molecular mechanism of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine involves several key interactions at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, its binding to ACE involves hydrogen bonds and interactions with zinc ions at the active site, resulting in competitive inhibition . Additionally, N-(1-Deoxy-D-fructos-1-yl)-L-cysteine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that N-(1-Deoxy-D-fructos-1-yl)-L-cysteine remains stable under various conditions, maintaining its inhibitory activity against ACE . Prolonged exposure to certain environmental factors, such as high temperatures or extreme pH levels, can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that N-(1-Deoxy-D-fructos-1-yl)-L-cysteine can have sustained effects on cellular processes, including gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing blood pressure and modulating oxidative stress responses . At higher doses, N-(1-Deoxy-D-fructos-1-yl)-L-cysteine can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.

Metabolic Pathways

N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is the Maillard reaction, where the compound is formed as an intermediate product. Additionally, N-(1-Deoxy-D-fructos-1-yl)-L-cysteine can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through facilitated diffusion or active transport mechanisms. Once inside the cell, N-(1-Deoxy-D-fructos-1-yl)-L-cysteine can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s biological activity and its effects on cellular processes.

Subcellular Localization

N-(1-Deoxy-D-fructos-1-yl)-L-cysteine exhibits specific subcellular localization, which can affect its activity and function. The compound is often found in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic pathways . Additionally, N-(1-Deoxy-D-fructos-1-yl)-L-cysteine can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. This subcellular localization is essential for the compound’s role in modulating cellular metabolism and other biochemical processes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-Deoxy-D-fructos-1-yl)-L-cysteine involves the condensation of L-cysteine with 1-deoxy-D-fructose.", "Starting Materials": [ "L-cysteine", "1-deoxy-D-fructose" ], "Reaction": [ "Step 1: Dissolve L-cysteine in water and adjust the pH to around 8-9 using sodium hydroxide.", "Step 2: Dissolve 1-deoxy-D-fructose in water and adjust the pH to match that of the L-cysteine solution.", "Step 3: Slowly add the 1-deoxy-D-fructose solution to the L-cysteine solution while stirring vigorously.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature.", "Step 5: Adjust the pH of the reaction mixture to around 2-3 using hydrochloric acid.", "Step 6: Filter the resulting precipitate and wash with water to obtain N-(1-Deoxy-D-fructos-1-yl)-L-cysteine." ] }

CAS RN

846568-65-8

Molecular Formula

C9H17NO7S

Molecular Weight

283.295

IUPAC Name

(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid

InChI

InChI=1S/C9H17NO7S/c11-2-6(13)8(15)7(14)5(12)1-10-4(3-18)9(16)17/h4,6-8,10-11,13-15,18H,1-3H2,(H,16,17)/t4-,6+,7+,8+/m0/s1

InChI Key

DORRTRFFDBKICV-MLQRGLMKSA-N

SMILES

C(C(C(C(C(=O)CNC(CS)C(=O)O)O)O)O)O

Origin of Product

United States

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